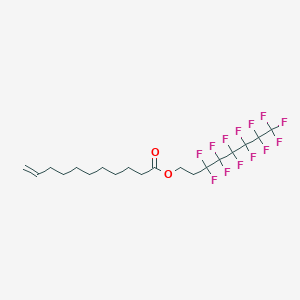![molecular formula C16H22O B12543595 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol CAS No. 656800-89-4](/img/structure/B12543595.png)
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Methylbicyclo[331]nonan-9-yl)phenol is an organic compound with the molecular formula C16H22O It features a bicyclo[331]nonane core structure, which is a bicyclic hydrocarbon framework, substituted with a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol typically involves the following steps:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions.
Attachment of the phenol group: This step involves the functionalization of the bicyclo[3.3.1]nonane core with a phenol group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The bicyclo[3.3.1]nonane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: The parent hydrocarbon structure without the phenol group.
9-Methylbicyclo[3.3.1]nonan-9-ol: A similar compound with a hydroxyl group instead of a phenol group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclo[3.3.1]nonane core.
Uniqueness
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol is unique due to the presence of both the bicyclo[3.3.1]nonane core and the phenol group, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Propiedades
Número CAS |
656800-89-4 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
4-(9-methyl-9-bicyclo[3.3.1]nonanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-16(14-8-10-15(17)11-9-14)12-4-2-5-13(16)7-3-6-12/h8-13,17H,2-7H2,1H3 |
Clave InChI |
CPTRAZMQFZYHET-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCC1CCC2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


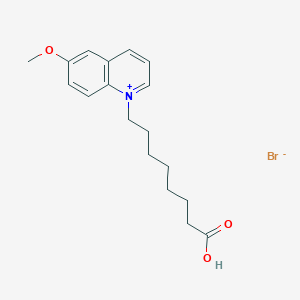
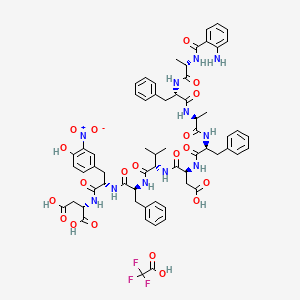
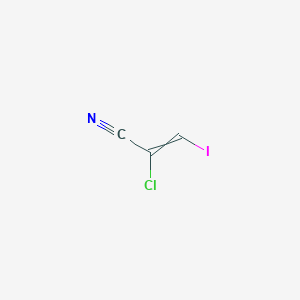
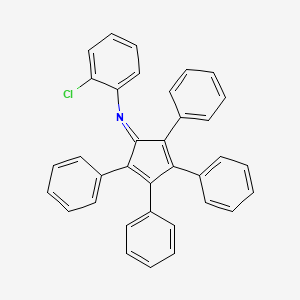
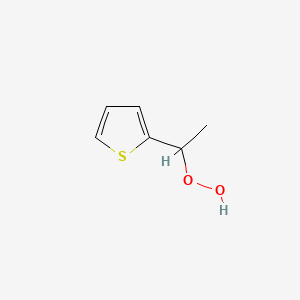
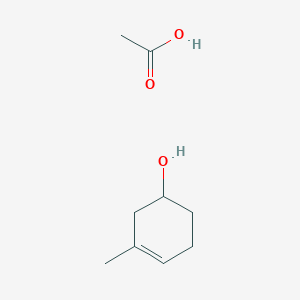
![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)

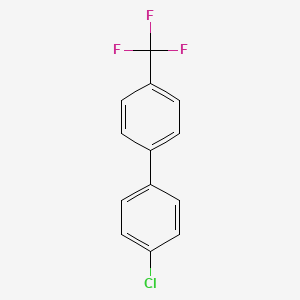
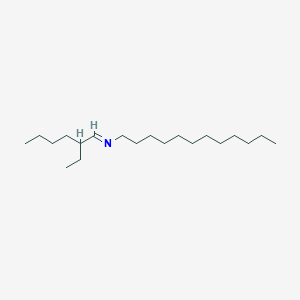
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)
